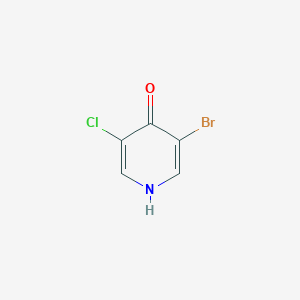
3-Bromo-5-chloro-2,6-difluorophenylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-chloro-2,6-difluorophenylacetonitrile is a chemical compound with the CAS Number: 2514730-16-4 . It has a molecular weight of 266.47 and is a solid at ambient temperature . This compound is used in scientific research, particularly in organic synthesis and medicinal chemistry.
Molecular Structure Analysis
The IUPAC name for this compound is 2-(3-bromo-5-chloro-2,6-difluorophenyl)acetonitrile . The InChI code is 1S/C8H3BrClF2N/c9-5-3-6(10)8(12)4(1-2-13)7(5)11/h3H,1H2 .Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a molecular weight of 266.47 .Applications De Recherche Scientifique
Conformational Studies
Halogenated compounds like 3-halotetrahydropyrans have been studied for their conformational equilibria, providing insights into their structural dynamics, which are crucial for understanding reactivity and interaction mechanisms in chemical synthesis and material science. These studies utilize techniques like NMR and IR spectroscopy to explore the effects of halogen atoms on molecular conformation (Anderson & Geis, 1975).
Molecular Docking and Dynamics
Computational chemistry approaches, including molecular docking and dynamics simulations, are employed to assess the biological significance of halogenated compounds. These studies can identify potential applications in drug design by exploring ligand-protein interactions, evaluating molecular reactivity, and predicting biological activities (Arulaabaranam et al., 2021).
Electrochemical Studies
Research on the electrochemical properties of mono- and dihalothiophenes explores their reduction behaviors, which are fundamental for applications in organic electronics and catalysis. Such studies provide insights into the mechanisms of electron transfer and the potential utility of halogenated compounds in developing new materials and chemical processes (Mubarak & Peters, 1996).
Synthesis of Heterocyclic Compounds
Halogenated phenylacetonitriles serve as precursors in the synthesis of heterocyclic compounds, which are critical in pharmaceuticals, agrochemicals, and dyes. These synthetic routes enable the creation of diverse molecular architectures, showcasing the role of halogenated intermediates in facilitating complex chemical transformations (Rahimizadeh et al., 2007).
Structural and Crystallographic Analysis
X-ray crystallography studies of small molecule halogenated compounds contribute to the understanding of molecular geometry, intermolecular interactions, and the effects of halogen atoms on crystal packing. These insights are essential for material science, catalysis, and the development of molecular devices (Aldeborgh et al., 2014).
Propriétés
IUPAC Name |
2-(3-bromo-5-chloro-2,6-difluorophenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF2N/c9-5-3-6(10)8(12)4(1-2-13)7(5)11/h3H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLXEXUHOPJMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)CC#N)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2638972.png)
![2-(1-Benzothiophen-2-yl)-1-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]propan-2-ol](/img/structure/B2638973.png)
![N-Ethyl-N-[2-oxo-2-(5-pyridin-4-yl-3,6-dihydro-2H-pyridin-1-yl)ethyl]prop-2-enamide](/img/structure/B2638975.png)


![ethyl (8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2638979.png)

![2-(2-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2638982.png)
